1-(2-phenylethyl)-1H-pyrazol-5-amine
CAS No.: 3524-23-0
Cat. No.: VC21399370
Molecular Formula: C11H13N3
Molecular Weight: 187.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3524-23-0 |
---|---|
Molecular Formula | C11H13N3 |
Molecular Weight | 187.24g/mol |
IUPAC Name | 2-(2-phenylethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C11H13N3/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 |
Standard InChI Key | HTOHPWARVBNKCX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCN2C(=CC=N2)N |
Canonical SMILES | C1=CC=C(C=C1)CCN2C(=CC=N2)N |
Introduction
Chemical Identity and Structure
Basic Identification
1-(2-phenylethyl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound with multiple functional groups. The compound is characterized by several identifiers that facilitate its recognition in chemical databases and scientific literature.
Table 1: Chemical Identifiers of 1-(2-phenylethyl)-1H-pyrazol-5-amine
Identifier | Value |
---|---|
CAS Number | 3524-23-0 |
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
Modification Date | April 5, 2025 |
The compound is also known by several synonyms including 2-(2-phenylethyl)pyrazol-3-amine and 2-phenethyl-2h-pyrazol-3-ylamine, reflecting different numbering systems and nomenclature approaches in chemical literature .
Structural Features
The structural backbone of 1-(2-phenylethyl)-1H-pyrazol-5-amine consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The pyrazole ring bears an amino group (-NH₂) at the 5-position, which contributes to the compound's basicity and hydrogen bonding capabilities. The 1-position is substituted with a phenylethyl group, consisting of a phenyl ring connected to the pyrazole nitrogen via a two-carbon ethyl linker .
This structural arrangement creates a molecule with significant conformational flexibility due to the ethyl linker between the phenyl ring and the pyrazole moiety. The presence of both aromatic systems (pyrazole and phenyl) contributes to the compound's chemical stability and potential for π-π interactions in biological systems.
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 1-(2-phenylethyl)-1H-pyrazol-5-amine is largely influenced by its functional groups. The primary amine at the 5-position of the pyrazole ring can participate in typical amine reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds. The pyrazole ring itself can undergo various electrophilic and nucleophilic substitution reactions depending on reaction conditions.
The compound's chemical behavior can be compared to related pyrazole derivatives like 1-(1-phenylethyl)-1H-pyrazol-5-amine, which differs only in the position of the methyl group on the connecting carbon chain. The slight structural difference alters the spatial arrangement of the molecule and potentially its chemical reactivity .
Analytical and Spectral Data
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry are valuable techniques for the analysis of 1-(2-phenylethyl)-1H-pyrazol-5-amine, particularly for purity assessment and quantification in various matrices.
Biological and Pharmacological Properties
Structure-Activity Relationships
The presence of the phenylethyl group at the 1-position of the pyrazole ring in 1-(2-phenylethyl)-1H-pyrazol-5-amine introduces a flexible linker that may influence how the compound interacts with biological targets. The amino group at the 5-position provides a site for hydrogen bonding and further derivatization, which could be exploited for developing compounds with enhanced biological activities.
Comparison with the structurally related compound 1-(1-phenylethyl)-1H-pyrazol-5-amine could provide insights into how the position of substitution on the connecting carbon chain affects biological activity .
Hazard Statement | Description | Category |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Research Developments and Applications
Current Research Status
Research on 1-(2-phenylethyl)-1H-pyrazol-5-amine appears to be ongoing, as evidenced by the recent update to its chemical database entry on April 5, 2025 . The compound is commercially available through chemical suppliers like Sigma-Aldrich, suggesting its use in research settings .
The presence of this compound in chemical databases and its commercial availability indicate interest in the scientific community, possibly for research in medicinal chemistry, organic synthesis, or material science.
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